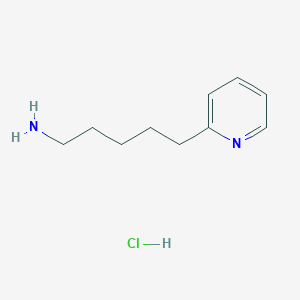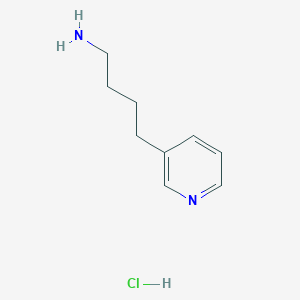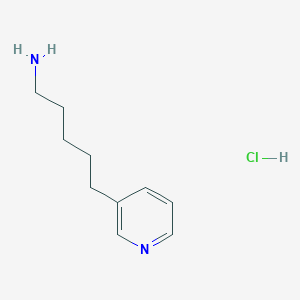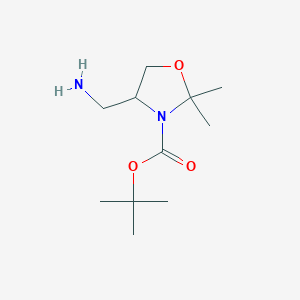
Tert-butyl 4-(aminomethyl)-2,2-dimethyloxazolidine-3-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(aminomethyl)-2,2-dimethyloxazolidine-3-carboxylate: is a synthetic organic compound that belongs to the class of oxazolidines. This compound is characterized by its unique structure, which includes a tert-butyl ester group, an aminomethyl group, and a dimethyloxazolidine ring. It is commonly used in various chemical reactions and has applications in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with tert-butyl 2,2-dimethyloxazolidine-3-carboxylate and formaldehyde.
Reaction Conditions: The reaction involves the addition of formaldehyde to the oxazolidine ring, followed by the introduction of an aminomethyl group. This process is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Purification: The product is purified through standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of tert-butyl 4-(aminomethyl)-2,2-dimethyloxazolidine-3-carboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxazolidinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and others.
Major Products Formed:
Oxidation: Oxazolidinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted oxazolidine compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Bioconjugation: The aminomethyl group allows for conjugation with biomolecules, facilitating the study of biological processes.
Medicine:
Drug Development: The compound’s unique structure makes it a valuable scaffold for designing new drugs, particularly in the field of antibiotics and antivirals.
Diagnostics: It is used in the development of diagnostic agents due to its ability to bind to specific biological targets.
Industry:
Material Science: The compound is used in the production of polymers and resins, contributing to the development of advanced materials with desirable properties.
Wirkmechanismus
The mechanism by which tert-butyl 4-(aminomethyl)-2,2-dimethyloxazolidine-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The oxazolidine ring provides structural stability and enhances the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4-(aminomethyl)-2,2-dimethyloxazolidine-3-carboxylate: Similar in structure but may have different substituents on the oxazolidine ring.
Tert-butyl 4-(aminomethyl)-2,2-dimethylthiazolidine-3-carboxylate: Contains a thiazolidine ring instead of an oxazolidine ring, leading to different chemical properties.
Tert-butyl 4-(aminomethyl)-2,2-dimethylimidazolidine-3-carboxylate: Features an imidazolidine ring, which affects its reactivity and applications.
Uniqueness: this compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Its versatility in various chemical reactions and applications in multiple fields highlights its importance in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
tert-butyl 4-(aminomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,6-7,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVMBAOWKUKBRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CN)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


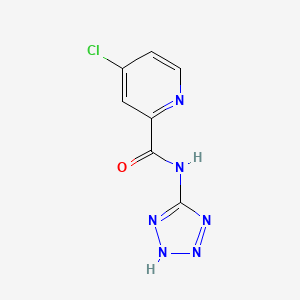
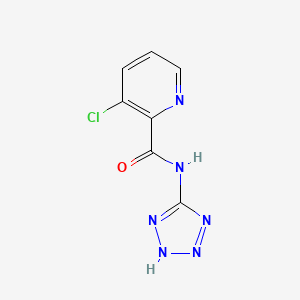
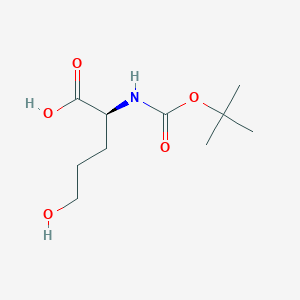
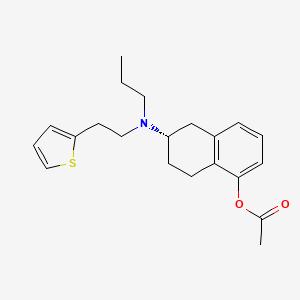
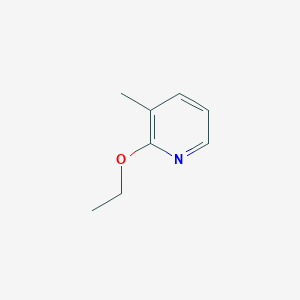
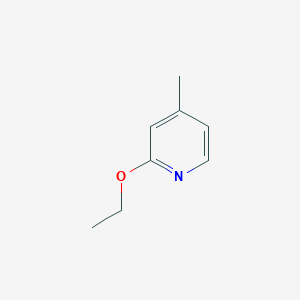
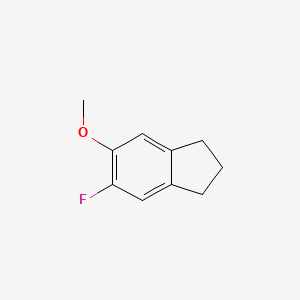
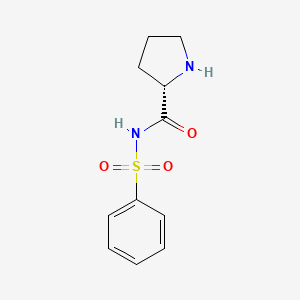


![2,9,9-Trimethyl-4-(3-methylbutyl)-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B3331504.png)
